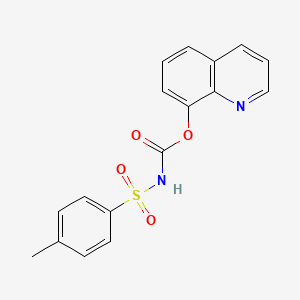

Quinolin-8-yl tosylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-12-7-9-14(10-8-12)24(21,22)19-17(20)23-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXSQQKYZVQBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinolin 8 Yl Tosylcarbamate and Its Analogs

Precursor Synthesis and Functionalization Pathways

The creation of Quinolin-8-yl tosylcarbamate hinges on two critical stages: the synthesis of an appropriately substituted quinoline (B57606) scaffold, specifically an 8-substituted quinoline, and the subsequent introduction of the tosylcarbamate moiety.

Synthesis of Substituted Quinoline Scaffolds

The quinoline framework is a prevalent heterocyclic motif in numerous biologically active compounds. ias.ac.in Consequently, a variety of synthetic methods have been developed for its construction, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

The preparation of quinolines with substituents at the 8-position can be achieved through several established methods. These classical syntheses often involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

One of the most fundamental methods is the Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). By using an ortho-substituted aniline, this method can be adapted to produce 8-substituted quinolines. Similarly, the Doebner-von Miller reaction utilizes an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. nih.gov

The Combes quinoline synthesis provides another route, involving the reaction of an arylamine with a β-diketone under acidic conditions. nih.gov The choice of a suitably substituted arylamine allows for the introduction of functionalities at what will become the 8-position of the quinoline ring. The Friedländer synthesis , which is the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an active methylene (B1212753) group, is also a versatile method for generating substituted quinolines. nih.gov

A summary of these classical methods is presented in the table below.

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh reaction conditions, but effective for simple quinolines. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone, Strong Acid | A modification of the Skraup synthesis. |

| Combes Synthesis | Arylamine, β-Diketone, Acid Catalyst | Good for producing a variety of substituted quinolines. |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with Active Methylene Group | High efficiency and versatility for polysubstituted quinolines. nih.gov |

This table summarizes classical synthetic routes to the quinoline scaffold.

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including quinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical approaches. ias.ac.in

Various transition metals, including copper, palladium, iron, and cobalt, have been employed to catalyze the formation of the quinoline ring. ias.ac.innih.gov For instance, copper-catalyzed one-pot strategies involving the reaction of anilines and aldehydes have been developed. ias.ac.in These reactions can proceed through C-H functionalization followed by the construction of C-N and C-C bonds.

A significant advancement in the synthesis of 8-substituted quinolines is the use of transition metal-catalyzed C-H activation and functionalization of pre-existing quinoline scaffolds. nih.gov For example, the nitrogen atom in 8-methylquinoline (B175542) can act as a directing group, facilitating the selective functionalization of the methyl group with various transition metal catalysts. nih.gov Copper-catalyzed protocols have also been developed for the synthesis of 8-acylquinolines through an annulation reaction of anthranils and phenylacetaldehydes. researchgate.net

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Copper | One-pot synthesis | Anilines, Aldehydes | Economical and convenient approach. ias.ac.in |

| Palladium | Domino reaction | Benzimidoyl chlorides, 1,6-enynes | Mild reaction conditions and good yields. ias.ac.in |

| Cobalt | Cascade reaction | Anilines, Ketones, Paraformaldehyde | Broad substrate scope and tolerance to various functional groups. nih.gov |

| Various Transition Metals | C-H Activation/Functionalization | 8-Methylquinoline | Selective synthesis of functionalized quinolines. nih.gov |

This table highlights some transition metal-catalyzed approaches to quinoline synthesis.

Introduction of the Tosylcarbamate Moiety

The final step in the synthesis of this compound is the introduction of the tosylcarbamate group onto the 8-position of the quinoline ring. This is typically achieved by starting with an 8-hydroxyquinoline (B1678124) precursor.

The most direct route to this compound involves the reaction of 8-hydroxyquinoline with tosyl isocyanate. In this reaction, the hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms the carbamate (B1207046) linkage.

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, the general reaction of phenols with isocyanates is a well-established method for the formation of carbamates. The reaction is typically carried out in an aprotic solvent.

Another potential variation involves the protection of other reactive sites on the quinoline ring, if necessary, before the carbamoylation step. For example, if other nucleophilic groups are present, they may need to be protected to ensure selective reaction at the 8-hydroxyl group. The choice of protecting group would depend on its stability under the carbamoylation conditions and the ease of its subsequent removal.

Aryl tosylates can be prepared from the corresponding phenols by reaction with tosyl chloride in the presence of a base. chemicalbook.com While this reaction forms a tosylate rather than a tosylcarbamate, it demonstrates the reactivity of the phenolic hydroxyl group of 8-hydroxyquinoline towards sulfonylating agents. nih.gov This reactivity is a prerequisite for the successful synthesis of the target tosylcarbamate.

Advanced Synthetic Approaches

Catalytic Methods for Selective Bond Formation

Catalytic methods offer a powerful tool for the selective formation of the C–O bond between the quinoline-8-ol scaffold and the tosylcarbamate moiety. Transition-metal catalysis, in particular, has been instrumental in developing efficient routes to O-aryl carbamates.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions represent a versatile method for the synthesis of O-aryl carbamates. mit.eduresearchgate.net This approach typically involves the reaction of an aryl halide or triflate with a carbamate source in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a plausible pathway involves the coupling of an activated 8-substituted quinoline (e.g., 8-haloquinoline or quinolin-8-yl triflate) with a preformed tosylcarbamate salt or by utilizing tosyl isocyanate.

A proposed catalytic cycle for the palladium-catalyzed synthesis of this compound from 8-chloroquinoline (B1195068) and sodium tosylcarbamate would involve:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 8-chloroquinoline, forming a Pd(II) intermediate.

Transmetalation (or coordination/deprotonation): The tosylcarbamate anion coordinates to the palladium center, followed by reductive elimination.

Reductive Elimination: The C–O bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step.

Nickel-Catalyzed Amination of Aryl Carbamates:

Nickel catalysis has emerged as a powerful alternative for C–N and C–O bond formation. nih.gov While often used for C-N coupling, nickel catalysts can also be applied to the synthesis of O-aryl carbamates. One potential strategy involves the coupling of 8-hydroxyquinoline with a tosyl-containing electrophile. More directly, nickel-catalyzed amination of aryl carbamates can be conceptually reversed to consider the formation of the C-O bond. nih.gov

A hypothetical nickel-catalyzed approach for the synthesis of this compound could involve the reaction of 8-hydroxyquinoline with tosyl isocyanate. The nickel catalyst would activate the hydroxyl group of 8-hydroxyquinoline, facilitating its nucleophilic attack on the isocyanate.

Table 1: Representative Catalytic Systems for O-Aryl Carbamate Synthesis

| Catalyst | Ligand | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | Buchwald-type phosphine | Aryl chloride, Sodium cyanate, Alcohol | Toluene | 110 | 75-95 | mit.edu |

| Ni(cod)₂ | DPPF | Aryl carbamate, Amine | Dioxane | 100 | 60-90 | nih.gov |

| CuI | N,N'-dimethylethylenediamine | 8-Hydroxyquinoline, Carbamoyl chloride | DMF | 80 | 42 | nih.govresearchgate.net |

This table presents representative data from analogous reactions and is intended to be illustrative of typical conditions and yields.

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without the isolation of intermediates. rsc.org

Ugi and Passerini-type Reactions:

While classic Ugi and Passerini reactions lead to α-acylamino amides and α-acyloxy carboxamides respectively, modifications of these reactions could potentially be devised to incorporate the quinoline and tosylcarbamate functionalities. A hypothetical Ugi-type reaction for a related structure might involve an isocyanide, a carboxylic acid, an amine, and a carbonyl compound, with one of the components bearing the quinoline or tosyl moiety.

Cascade Annulation for Quinoline Synthesis:

Recent advances have demonstrated the synthesis of highly functionalized quinolines through cascade annulation reactions. rsc.orgrsc.orgorganic-chemistry.org For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been reported for the efficient synthesis of substituted quinolines. organic-chemistry.org While this directly constructs the quinoline core, subsequent functionalization at the 8-position would be necessary. A more convergent approach would be a cascade reaction that simultaneously forms the quinoline ring and introduces the tosylcarbamate group or a precursor.

A speculative cascade process for the synthesis of a this compound analog could involve the reaction of an ortho-vinylaniline with an aldehyde and tosyl isocyanate. This would proceed through an initial condensation to form an imine, followed by an electrocyclization to form a dihydroquinoline intermediate, which is then oxidized and trapped by the tosyl isocyanate.

Table 2: Examples of Multi-component Reactions for Quinoline Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis Acid | Tetrahydroquinoline | acs.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Acid | Quinoline | rsc.org |

| Friedländer Annulation | 2-Aminobenzaldehyde, Ketone | Base or Acid | Quinoline | rsc.org |

| Cascade Annulation | Aryl diazonium salt, Nitrile, Alkyne | Additive-free, 60°C | Substituted Quinoline | organic-chemistry.org |

This table illustrates common multi-component reactions for the synthesis of the quinoline core, which would require further functionalization to yield the target compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on minimizing the environmental impact of the chemical process. rsc.orgresearchgate.net This includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste.

Use of Greener Solvents and Catalysts:

Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative reaction media such as water, supercritical fluids (like CO₂), or bio-based solvents. For carbamate synthesis, the use of CO₂ as a C1 source is a prime example of a green approach, replacing hazardous reagents like phosgene (B1210022). rsc.orgresearchgate.net The synthesis of carbamates from CO₂, amines, and alcohols has been demonstrated using basic catalysts under mild conditions. rsc.org

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high selectivity and atom economy, reducing the formation of byproducts. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. For instance, a TiO₂–Cr₂O₃/SiO₂ catalyst has been reported for the synthesis of N-substituted carbamates from amines, urea (B33335) (as a CO₂ source), and alcohols. rsc.org

Atom Economy and Waste Minimization:

Multi-component and cascade reactions inherently adhere to the principles of green chemistry by maximizing atom economy. By combining multiple steps, they reduce the need for purification of intermediates, which in turn minimizes solvent use and waste generation.

The ideal synthesis of this compound from a green chemistry perspective would involve a one-pot, catalytic reaction of 8-hydroxyquinoline, a tosyl source, and a carbonyl source (ideally CO₂) in a benign solvent, with minimal byproduct formation.

Table 3: Application of Green Chemistry Principles to Carbamate and Quinoline Synthesis

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks/Reagents | CO₂ as a C1 building block | Synthesis of carbamates from amines, CO₂, and alcohols | rsc.orgresearchgate.net |

| Safer Solvents | Water or solvent-free conditions | Synthesis of quinoline derivatives | rsc.org |

| Catalysis | Use of recyclable heterogeneous catalysts | TiO₂–Cr₂O₃/SiO₂ for carbamate synthesis | rsc.org |

| Atom Economy | Multi-component reactions | One-pot synthesis of quinolines | rsc.orgorganic-chemistry.org |

| Waste Prevention | Cascade reactions to minimize byproducts | Cascade synthesis of polysubstituted quinolines | rsc.orgunits.it |

Mechanistic Investigations of Reactions Involving Quinolin 8 Yl Tosylcarbamate

Reaction Pathways and Transition States

The quinoline (B57606) nitrogen and the amide nitrogen of the carbamate (B1207046) group coordinate to a metal center, forming a stable five- or six-membered metallacyclic intermediate. This pre-coordination brings the catalyst into close proximity to specific C–H bonds, lowering the activation energy for their cleavage and initiating the catalytic cycle.

The 8-aminoquinoline (B160924) scaffold, central to Quinolin-8-yl tosylcarbamate, is a privileged structure for guiding transition metals to specific C–H bonds, enabling a variety of functionalization reactions. nih.govrsc.org The mechanism of this directionality is rooted in the formation of a metallacyclic intermediate. mdpi.com

In palladium-catalyzed C–H functionalization, the 8-aminoquinoline directing group plays a crucial role. A generalized mechanism for C-H arylation involves the reaction of a palladium(II) precursor, such as palladium acetate (B1210297), with the N-(quinolin-8-yl) amide. nih.gov This initial step forms a palladium amide complex. Subsequently, a rapid cyclometalation occurs, where the palladium inserts into a C-H bond of the substrate, creating a palladacycle intermediate. nih.gov This step is often facilitated by a concerted metalation-deprotonation (CMD) pathway, where a base, such as an acetate ligand, assists in the removal of the proton. nih.govmdpi.com

The catalytic cycle proceeds through the oxidative addition of a coupling partner (e.g., an aryl iodide) to the Pd(II) center, forming a Pd(IV) species. nih.gov The final step is the reductive elimination of the functionalized product, which regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.govmdpi.com Studies have shown that only amides possessing an N-H group are reactive, underscoring the importance of the initial palladium amide formation. nih.gov

First-row transition metals like copper and cobalt have emerged as cost-effective and efficient catalysts for C–H functionalization reactions directed by the 8-aminoquinoline group. rsc.orgrsc.org Unlike the typical organometallic cycles of palladium, these reactions often proceed through single-electron transfer (SET) mechanisms.

Copper-Catalyzed Reactions: Copper(I)-catalyzed C-H sulfonylation of 8-aminoquinolines has been shown to involve an SET process. nih.gov Similarly, copper-catalyzed C–H/N–H functionalizations and C–H alkynylation reactions have been developed, leveraging the directing ability of the quinoline group. researchgate.net In some copper-mediated systems, the reaction involves a C–H metalation step to form a key intermediate that then reacts with the coupling partner. researchgate.net The development of new copper-catalyzed strategies continues to expand the toolkit for C-H activation. scripps.edu

Cobalt-Catalyzed Reactions: Cobalt-catalyzed remote C-H functionalization of 8-aminoquinoline derivatives can operate through an SET mechanism. core.ac.uk In a proposed pathway for C-H nitration, a Co(II) catalyst coordinates to the substrate and is oxidized to a more potent Co(III) species. This Co(III) intermediate facilitates an SET from the quinoline ring, generating a cationic quinoline radical. This radical species then reacts with the functionalizing agent (e.g., a nitro source) to yield the product. core.ac.uk This mechanism is distinct from the concerted metalation-deprotonation pathways often seen with heavier transition metals. core.ac.uk

The directing group can also facilitate intramolecular reactions. In a palladium-catalyzed process involving N-(quinolin-8-yl)benzamide, tandem dual C-H acylations are followed by an intramolecular cyclization to produce novel quinoline-substituted hydroxyl isoindolones. mdpi.com The proposed mechanism begins with the coordination of the palladium catalyst to the nitrogen atoms of the directing group. After a C-H activation step, an oxidative addition and reductive elimination sequence occurs. The key intramolecular cyclization step happens from a palladium-coordinated intermediate, which is then protonated to release the final product and the Pd(II) catalyst. mdpi.com

In a different system, palladium(II) catalyzes the tandem cyclization-coupling of allenyl N-tosylcarbamates. nih.gov This reaction is initiated by an intramolecular aminopalladation of the allene, forming a vinylpalladium intermediate which then undergoes further coupling. nih.gov

The mechanisms described for C–H functionalization are fundamentally intermolecular coupling processes. For instance, the palladium-catalyzed arylation of C–H bonds couples the quinoline-containing substrate with an aryl iodide. nih.gov The key mechanistic steps involve the formation of a cyclometalated intermediate, oxidative addition of the coupling partner, and reductive elimination of the cross-coupled product. nih.gov Similarly, copper-catalyzed systems can achieve intermolecular C(sp³)–H bond functionalization to synthesize tertiary carbamates from hydrocarbon feedstocks and isocyanates, proceeding through a radical-mediated pathway. nih.gov

Role as a Directing Group in C–H Functionalization

Kinetic and Thermodynamic Considerations in Reaction Control

Kinetic studies provide crucial insights into the rate-determining steps of these catalytic cycles. In the palladium-catalyzed dual C-H acylation and intramolecular cyclization of N-(quinolin-8-yl)benzamide, a kinetic isotope effect (KIE) was measured. mdpi.com

| Experiment | kH/kD Value | Implication | Reference |

|---|---|---|---|

| Competition between deuterated and non-deuterated N-(quinolin-8-yl)benzamide | 4.0 | C–H bond activation is the rate-determining step of the reaction. | mdpi.com |

Isolation and Characterization of Reaction Intermediates

While specific studies detailing the isolation and characterization of reaction intermediates directly from reactions involving this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from analogous chemical systems. The reactivity of the quinoline moiety and the carbamate group suggests the potential formation of several key transient species.

In related reactions, particularly those involving the sulfonylation of 8-aminoquinoline amides, the formation of copper-chelated complexes has been proposed as a crucial mechanistic step. researchgate.net Although this compound is a carbamate rather than an amide, the bidentate nature of the 8-aminoquinoline scaffold lends itself to coordination with transition metals. It is plausible that in metal-catalyzed transformations, an intermediate where a metal center is coordinated to both the quinoline nitrogen and the carbamate nitrogen or oxygen could be formed. The characterization of such an intermediate would likely rely on spectroscopic techniques such as X-ray crystallography if a stable complex could be isolated, or through in-situ methods like NMR and IR spectroscopy to observe shifts in the characteristic peaks of the quinoline and carbamate functional groups upon coordination.

Furthermore, reactions involving tosyl groups often proceed through intermediates where the tosyl moiety acts as a leaving group. In the context of this compound, this could lead to the formation of a quinolin-8-yl isocyanate intermediate under certain reaction conditions, such as thermal or base-mediated elimination. The detection of this highly reactive isocyanate intermediate would be challenging but could potentially be achieved through trapping experiments with nucleophiles, leading to the formation of stable urea (B33335) or carbamate derivatives that can be isolated and characterized.

Spectroscopic data from related N-(quinolin-8-yl)benzenesulfonamides and other quinoline derivatives can provide a reference for the characterization of potential intermediates. nih.gov For instance, changes in the chemical shifts of the quinoline protons in ¹H NMR spectroscopy, particularly those in proximity to the carbamate group, would be indicative of electronic changes occurring during the reaction.

Table 1: Potential Reaction Intermediates and Methods for Characterization

| Potential Intermediate | Proposed Method of Formation | Potential Characterization Techniques |

| Metal-Coordinated Complex | Reaction in the presence of a transition metal catalyst | X-ray Crystallography, NMR Spectroscopy, IR Spectroscopy, UV-Vis Spectroscopy |

| Quinolin-8-yl Isocyanate | Thermal or base-induced elimination of the tosyl group | Trapping experiments with nucleophiles followed by NMR and Mass Spectrometry of the resulting adducts |

| Protonated Carbamate Species | Reaction under acidic conditions | NMR Spectroscopy (observation of downfield shifts of NH and quinoline protons) |

It is important to note that the data presented in this table is hypothetical and based on the known reactivity of similar compounds, as direct experimental evidence for this compound is not currently available in the cited literature.

Applications of Quinolin 8 Yl Tosylcarbamate As a Reagent or Intermediate in Organic Synthesis

Role in C–H Activation and Functionalization Strategies

The 8-aminoquinoline (B160924) (AQ) auxiliary is among the most versatile directing groups in C–H bond functionalization chemistry. Its effectiveness stems from the formation of a stable five-membered palladacycle intermediate, which positions the metal catalyst in close proximity to specific C–H bonds, thereby controlling the regioselectivity of the reaction. This approach has been successfully applied using a variety of transition metals, including iron, cobalt, nickel, copper, ruthenium, rhodium, and palladium, to achieve transformations such as arylation, amination, and etherification.

The 8-aminoquinoline directing group has proven highly effective in guiding the amination and amidation of C(sp²)–H and C(sp³)–H bonds. These reactions provide a direct and efficient route to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals and biologically active compounds.

Nickel-catalyzed C–H amination has been developed where benzamides bearing the 8-aminoquinoline group react with various alkyl amines. These reactions, though often requiring high temperatures, tolerate a range of functional groups like acetals and carbamates. Mechanistic studies involving kinetic isotope effects suggest that the C–H bond cleavage is a crucial, turnover-limiting step in the catalytic cycle.

Cobalt catalysts have also been employed for the site-selective dehydrogenative cyclization of aliphatic amides through C(sp³)–H bond functionalization, assisted by the 8-aminoquinoline directing group. This methodology provides a direct synthesis of valuable β-lactam and γ-lactam structures with good to excellent stereoselectivity. The versatility of the directing group allows for both intramolecular and intermolecular amination reactions.

Table 1: Research Findings on Directed C–H Amination and Amidation

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Ni-based catalyst / Ag(I) salt | Benzamides with 8-aminoquinoline group | N-alkylated benzamides | Tolerates various functional groups (acetal, carbamate). |

| Co-based catalyst | Aliphatic amides with 8-aminoquinoline group | β-lactams, γ-lactams | Site-selective intramolecular C(sp³)–H amination with high stereoselectivity. |

| Rhodium catalyst | Arenes / N-tosyloxycarbamates | Arylamines / Fused aza-bicycles | Intermolecular and intramolecular C-H amination. |

| Copper catalyst / Mn oxidant | Amides with picolinamide (B142947) (PA) group | Carbazoles, Indolines | Intramolecular C–H amination; readily hydrolyzable directing group. |

A significant challenge in organic synthesis is the selective functionalization of unactivated C(sp³)–H bonds due to their inertness and abundance within a molecule. The 8-aminoquinoline directing group has been instrumental in overcoming this challenge. By forming a stable cyclometalated intermediate, the catalyst is brought into the vicinity of specific aliphatic C–H bonds, enabling their selective activation and functionalization.

For instance, palladium-catalyzed arylations have been achieved at the unactivated γ C(sp³)–H bonds of aliphatic acid derivatives containing the 8-aminoquinoline auxiliary. Hydrogen-deuterium exchange experiments have confirmed that the diastereoselectivity of such reactions is determined during the C–H activation step.

Furthermore, specialized chiral catalysts have been developed to enhance selectivity. A chiral dirhodium tetracarboxylate catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, has been shown to induce highly site-selective functionalization of remote, unactivated methylene (B1212753) C–H bonds. This system demonstrates remarkable control, favoring unactivated C–H bonds even in the presence of more electronically activated benzylic C–H bonds, and proceeds with high diastereo- and enantioselectivity.

Utility in the Synthesis of Complex Organic Molecules

The C–H activation methodologies guided by the quinolin-8-yl moiety serve as powerful tools for the construction of intricate molecular architectures, particularly nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals.

The intramolecular amination of C–H bonds is a direct strategy for synthesizing nitrogen heterocycles. Cobalt-catalyzed dehydrogenative cyclization of aliphatic amides bearing the 8-aminoquinoline directing group leads to the formation of β- and γ-lactams, which are fundamental structural motifs in many antibiotics. Similarly, palladium-catalyzed intramolecular C–H amination can produce various lactams, including

Precursor in Derivatization and Scaffold Elaboration

Modification of the Quinoline (B57606) Core

The quinoline ring is a privileged scaffold in medicinal chemistry and materials science. The tosylcarbamate group at the C8-position can influence the reactivity of the quinoline core, acting as either a protecting group or a directing group to facilitate selective functionalization.

Directing Group for C-H Functionalization : The 8-aminoquinoline moiety and its derivatives are well-established as powerful bidentate directing groups in transition metal-catalyzed C-H bond functionalization reactions. sioc-journal.cnrsc.org This directing ability allows for the selective introduction of new substituents at specific positions on the quinoline ring system. For instance, amide derivatives of 8-aminoquinoline are known to direct the arylation of C-H bonds. acs.org In a similar fashion, the nitrogen atom of the carbamate (B1207046) in Quinolin-8-yl tosylcarbamate can coordinate to a metal center, potentially directing catalysts to functionalize C-H bonds at the C7, C5, or C2 positions of the quinoline ring. sioc-journal.cnacs.org Research on related N-(quinolin-8-yl) amides has shown that palladium and nickel catalysts can facilitate C(sp3)–H arylation. acs.orgchemrxiv.org This suggests a pathway for introducing alkyl or aryl groups onto the quinoline core while the tosylcarbamate is in place.

Influence on Nucleophilic Substitution : In related systems like 4-chloro-8-tosyloxyquinoline, the tosyl group at the 8-position serves as a stable protecting group for the hydroxyl function. This stability allows for selective nucleophilic substitution reactions to occur at the C4 position without interference from the C8 oxygen. This principle can be extended to this compound, where the tosylcarbamate group protects the 8-hydroxyl functionality, enabling chemists to perform selective modifications on other parts of the quinoline scaffold. scientific.net

Ring Annulation : The 8-aminoquinoline group is also employed in annulation reactions based on C-H activation, providing a pathway to construct new heterocyclic rings fused to the quinoline core. rsc.org This strategy highlights the potential of using the carbamate derivative to build complex polycyclic systems.

Transformation of the Carbamate Moiety

The tosylcarbamate group [-O-C(=O)NHTs] is itself a versatile functional handle, susceptible to several useful transformations.

Conversion to Ureas : A key reaction of carbamates is their conversion to ureas. This transformation can be achieved by reacting the carbamate with an amine. organic-chemistry.orgthieme-connect.com For example, N,N'-alkyl aryl ureas and N,N'-dialkylureas can be prepared efficiently from carbamate precursors, often by heating with an amine in the presence of a base. thieme-connect.com Mechanistically, this can proceed via the formation of an isocyanate intermediate which is then trapped by the amine. thieme-connect.com This method avoids the direct use of hazardous isocyanates. thieme-connect.comacs.org This suggests that this compound could react with various primary or secondary amines to yield a library of N-(quinolin-8-yl)-N'-substituted ureas, which are important motifs in medicinal chemistry.

Cleavage to Regenerate 8-Hydroxyquinoline (B1678124) : The tosylcarbamate group can be cleaved to regenerate the parent phenol, 8-hydroxyquinoline. This deprotection is a crucial step if the group is used to temporarily mask the hydroxyl functionality during synthesis. Cleavage of tosylamides and related groups can often be accomplished under reductive conditions. uminho.pt For instance, N-tosyl groups can be removed using reagents like magnesium in methanol. uminho.pt Hydrolysis under basic conditions is another common method for cleaving carbamate esters.

Decarboxylative Amination : In systems containing an allylic carbamate, gold(I)-catalyzed decarboxylative amination of allylic N-tosylcarbamates is a known reaction that yields N-tosyl allylic amines. organic-chemistry.org While this compound is an aryl, not allylic, carbamate, this reactivity highlights the diverse transformations possible for the tosylcarbamate group under transition metal catalysis. organic-chemistry.orgorgsyn.org Other palladium-catalyzed cyclizations of unsaturated N-tosylcarbamates have also been reported, leading to the formation of oxazolidinones. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data for Quinolin-8-yl tosylcarbamate are not available in the reviewed literature. A complete structural assignment would require ¹H and ¹³C NMR spectra, along with two-dimensional techniques to establish connectivity.

Specific, experimentally determined ¹H and ¹³C NMR chemical shift values for this compound are not documented in publicly accessible research. Theoretical calculations or analysis of spectra from closely related analogs would be necessary to predict the chemical shifts for the quinoline (B57606) and tosyl moieties. For context, studies on various 8-substituted quinoline derivatives show characteristic signals for the aromatic protons, with their chemical shifts influenced by the nature of the substituent at the C8 position. rsc.orguncw.edu

Table 1: Hypothetical ¹H NMR Data for this compound No experimental data available.

Table 2: Hypothetical ¹³C NMR Data for this compoundTo definitively assign the proton and carbon signals and to confirm the structure of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton (H-H) coupling networks within the quinoline and tosyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the quinolin-8-yl, carbamate (B1207046), and tosyl fragments.

Without experimental data, no correlation tables can be generated.

Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)

Experimentally recorded Infrared (IR) and Raman spectra for this compound have not been found in the surveyed literature. These techniques would be used to identify characteristic vibrational modes of the functional groups present. For instance, IR spectroscopy is particularly sensitive to polar bonds and would be expected to show strong absorptions for the C=O (carbamate), S=O (sulfone), and C-N bonds. mdpi.comscirp.orgmdpi.com Raman spectroscopy, being more sensitive to non-polar, symmetric bonds, would complement the IR data, especially for the aromatic ring vibrations. scirp.orgmdpi.com

Table 3: Expected Vibrational Modes for this compound No experimental data available. Expected ranges are based on typical functional group frequencies.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400-3200 | 3400-3200 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=O Stretch (Carbamate) | 1750-1700 | 1750-1700 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| S=O Asymmetric Stretch | 1370-1330 | 1370-1330 |

| S=O Symmetric Stretch | 1180-1160 | 1180-1160 |

| C-O Stretch | 1250-1150 | Not prominent |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

A published mass spectrum for this compound is not available. High-resolution mass spectrometry (HRMS) would be required to confirm the molecular formula (C₁₆H₁₃N₂O₄S) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in a tandem mass spectrometry (MS/MS) experiment would provide structural information, likely showing characteristic losses of the tosyl group, carbon dioxide, and fragmentation of the quinoline ring. rsc.org

Table 4: Predicted Mass Spectrometry Data for this compound No experimental data available.

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₆H₁₄N₂O₄S⁺ | 343.07 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

The UV-Vis absorption spectrum for this compound has not been reported. The spectrum is expected to show absorptions characteristic of the π-π* transitions within the quinoline and p-toluenesulfonyl aromatic systems. researchgate.netresearchgate.net The exact position and intensity of the absorption maxima (λ_max) would depend on the solvent used. conicet.gov.ar Quinoline itself exhibits distinct absorption bands, which would be modified by the tosylcarbamate substituent at the 8-position. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound No experimental data available.

X-ray Crystallography for Solid-State Structural Analysis

There are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database or other surveyed resources. Such an analysis would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-π stacking. mdpi.comchemmethod.comnih.govgiqimo.com

Computational and Theoretical Chemistry Studies of Quinolin 8 Yl Tosylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecular system. These calculations yield detailed information about the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules. scispace.comrsc.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules. tgjonesonline.co.uk

For a molecule like Quinolin-8-yl tosylcarbamate, DFT calculations are employed to determine key properties related to its electronic structure and stability. nih.gov Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311G) can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net

DFT also allows for the calculation of global reactivity descriptors, which provide quantitative measures of chemical behavior:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance to change in its electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated from the HOMO and LUMO energies and are invaluable for predicting how this compound will interact with other chemical species. nih.gov For instance, studies on related quinoline (B57606) derivatives have successfully used DFT to analyze chemical stability through Frontier Molecular Orbital (FMO) analysis. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a systematic hierarchy where the accuracy of the prediction can be improved by increasing the level of theory and the size of the basis set. rsdjournal.org

While computationally more demanding than DFT, ab initio methods are often used to obtain high-accuracy benchmark results for smaller systems or to validate the results from less expensive methods. rsdjournal.orgarxiv.org For this compound, high-level ab initio calculations could be used to obtain a very precise value for its total energy, dipole moment, and polarizability. They are particularly important for systems where electron correlation effects are strong and might not be adequately described by standard DFT functionals. Comparing the results from methods like MP2 with DFT can provide confidence in the computational model chosen for larger, more complex analyses. rsc.org

Molecular Geometry Optimization and Conformational Analysis

Before most molecular properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process is known as geometry optimization. Starting from an initial guess of the molecular structure, computational algorithms systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. researchgate.net

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the carbamate (B1207046) and sulfonyl groups), multiple energy minima may exist on the potential energy surface, each corresponding to a different stable conformation. researchgate.net Conformational analysis involves mapping these different conformations to identify the global minimum (the most stable conformer) and other low-energy local minima. This is often achieved by systematically rotating key dihedral angles and performing a geometry optimization at each step. researchgate.net The resulting potential energy surface (PES) scan reveals the relative energies of different conformers and the energy barriers for interconversion between them. researchgate.net

The optimized geometry of the most stable conformer provides the foundation for subsequent calculations of other properties like vibrational frequencies and electronic spectra.

Table 1: Illustrative Optimized Geometric Parameters for a Quinoline Derivative (8-Hydroxyquinoline) Calculated via DFT. (Note: This table is based on data for a related structure, 8-Hydroxyquinoline (B1678124), to illustrate the output of a geometry optimization calculation. Specific values for this compound would require a dedicated study.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

| Bond Length | C7-C8 | 1.37 Å |

| C8-O9 | 1.36 Å | |

| C1-N10 | 1.32 Å | |

| Bond Angle | C7-C8-O9 | 118.9° |

| C1-N10-C5 | 117.5° | |

| Dihedral Angle | C6-C7-C8-O9 | 179.9° |

| Data derived from a study on 8-Hydroxyquinoline. researchgate.net |

Potential Energy Surface Mapping and Reaction Pathway Elucidation

A Potential Energy Surface (PES) is a multidimensional mathematical surface that describes the potential energy of a set of atoms as a function of their geometric positions. longdom.org By mapping the PES, chemists can visualize the energetic landscape of a chemical reaction, identifying stable reactants, products, and intermediates as minima on the surface, and transition states as saddle points connecting these minima. longdom.orgresearchgate.net

For this compound, PES mapping can elucidate the mechanisms of reactions it might undergo. For example, in reactions involving the cleavage of the N-S bond or cyclization reactions, computational methods can be used to trace the Minimum Energy Path (MEP) from reactants to products. bris.ac.uk Techniques like Quasi-Newton searching (QST2, QST3) are used to locate the transition state structure, and Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net

A detailed exploration of the PES for the fragmentation of the related quinoline cation has been performed using DFT, revealing complex isomerization and elimination pathways. nih.gov A similar approach for this compound could reveal detailed mechanisms for its thermal decomposition or its reactions with nucleophiles or electrophiles, providing activation energies and reaction enthalpies that are crucial for understanding its reactivity.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are a powerful tool for predicting and interpreting various types of molecular spectra. physchemres.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) is achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra are invaluable for assigning peaks in experimental data and confirming the structure of the synthesized compound. For complex molecules, comparing experimental and computed shifts can help distinguish between different isomers or conformers. rsc.org

IR Spectroscopy: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields a set of normal modes of vibration and their corresponding frequencies and intensities. researchgate.net These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors. The predicted IR spectrum helps in assigning vibrational modes to specific functional groups, such as the C=O stretch of the carbamate, the S=O stretches of the tosyl group, and various vibrations of the quinoline ring. physchemres.org

UV-Vis Spectroscopy: The prediction of electronic absorption spectra (UV-Vis) is performed using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. physchemres.orgsemanticscholar.org For this compound, TD-DFT can predict the electronic transitions, likely π-π* transitions within the quinoline ring system, and help understand how the tosylcarbamate substituent influences the absorption profile. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated UV-Vis and IR Data for a Dihydro-pyrazol-yl-methanone Derivative. (Note: This table is based on a published study of a different heterocyclic compound to demonstrate the typical accuracy of spectroscopic predictions. physchemres.org)

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

| UV-Vis (λmax) | 301 nm | 306 nm | HOMO → LUMO transition |

| IR (wavenumber, cm⁻¹) | 3064 cm⁻¹ | 3068 cm⁻¹ | Aromatic C-H stretch |

| 1631 cm⁻¹ | 1635 cm⁻¹ | C=O stretch | |

| 1085 cm⁻¹ | 1089 cm⁻¹ | C-N stretch | |

| Data derived from a study on (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. physchemres.org |

Insights into Intermolecular Interactions and Directing Group Effects

The quinolin-8-yl moiety is a well-known bidentate directing group in transition metal-catalyzed reactions, capable of coordinating to a metal center through both the quinoline nitrogen and the atom at the 8-position (in this case, the carbamate oxygen or nitrogen). acs.org Computational studies can provide significant insight into this directing group effect. By modeling the interaction of this compound with a metal catalyst (e.g., Palladium, Copper), DFT can be used to:

Optimize the geometry of the resulting metal complex.

Calculate the binding energy to quantify the strength of the coordination.

Analyze the electronic structure of the complex to understand how coordination activates specific bonds for subsequent reactions (e.g., C-H activation). researchgate.net

Furthermore, computational methods are used to study non-covalent intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's behavior in the solid state and in solution. researchgate.net Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich (negative potential) and electron-poor (positive potential) regions on the molecule's surface, predicting sites for electrophilic and nucleophilic attack, as well as intermolecular hydrogen bonding. For this compound, this could involve interactions between the sulfonyl oxygens and hydrogen bond donors, or stacking interactions involving the quinoline rings. researchgate.netresearchgate.net These insights are crucial for crystal engineering and understanding solubility.

Future Research Directions and Unexplored Avenues for Quinolin 8 Yl Tosylcarbamate

Development of Novel Catalytic Systems for its Reactivity

The reactivity of Quinolin-8-yl tosylcarbamate is intrinsically linked to the activation of its quinoline (B57606) and tosylcarbamate groups. Future research should prioritize the development of novel catalytic systems to selectively manipulate these functionalities.

Transition-metal catalysis offers a fertile ground for exploration. For instance, palladium or rhodium catalysts could be investigated for directed C-H activation at various positions on the quinoline ring, using the carbamate (B1207046) as a directing group. This could lead to the introduction of new substituents and the construction of more complex molecular architectures. acs.org Similarly, copper-catalyzed reactions, which have shown efficacy in cascade reactions of other carbamates, could be explored to construct polycyclic indolines from this compound and suitable reaction partners. acs.org

Furthermore, the development of organocatalytic systems presents a greener and often more cost-effective alternative. Chiral organocatalysts could be designed to achieve enantioselective transformations, a critical aspect for the synthesis of biologically active molecules. For example, a phenalenyl-based molecule has been shown to catalyze transition-metal-free C-alkylation via a borrowing hydrogen pathway for the synthesis of substituted quinolines, a strategy that could be adapted for this compound. organic-chemistry.org

A comparative analysis of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for this compound

| Catalytic System | Potential Application | Advantages | Key Research Question |

|---|---|---|---|

| Palladium/Rhodium | Directed C-H functionalization of the quinoline ring | High efficiency and selectivity | Can the carbamate group effectively direct C-H activation at specific positions? |

| Copper | Cascade reactions to form polycyclic heterocycles | One-pot synthesis of complex structures | What novel cascade reactions can be designed with this compound? |

| Organocatalysis | Enantioselective transformations | Metal-free, environmentally benign | Can chiral organocatalysts induce high enantioselectivity in reactions involving the tosylcarbamate moiety? |

Integration into Flow Chemistry and Automation Platforms

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including enhanced safety, scalability, and reproducibility. numberanalytics.comresearchgate.net The integration of this compound into flow chemistry and automated synthesis platforms represents a significant area for future research.

Flow reactors could be employed for the synthesis of this compound itself, potentially improving yields and reducing reaction times. vapourtec.com Moreover, the reactivity of this compound under flow conditions could be explored. For instance, high-temperature or high-pressure reactions that are challenging in batch can often be safely conducted in microreactors. numberanalytics.com Continuous flow processes have been successfully developed for the synthesis of other carbamates, sometimes coupling reaction steps with biocatalytic purification. beilstein-journals.orgvapourtec.comalmacgroup.com

Automation, coupled with flow chemistry, can accelerate the discovery of new reactions and the optimization of reaction conditions. acs.org A robotic synthesizer could be programmed to systematically vary reaction parameters (e.g., catalyst, solvent, temperature) for reactions involving this compound, enabling high-throughput screening of its chemical space. acs.orgnih.gov This approach would be particularly valuable for exploring the scope of novel catalytic systems as described in the previous section.

Exploration of New Synthetic Applications and Cascade Reactions

Beyond its potential as a standalone molecule, this compound can serve as a versatile building block for the synthesis of more complex and potentially bioactive compounds. Future research should focus on exploring new synthetic applications and designing novel cascade reactions.

The quinoline moiety is a well-known scaffold in medicinal chemistry, and the tosylcarbamate group can act as a leaving group or participate in cyclization reactions. nih.govtandfonline.com For example, acid-promoted cascade reactions of related N-(4-chloroquinolin-3-yl)carbamates with amines have been used to assemble imidazo[4,5-c]quinolin-2-ones. nih.gov Similar strategies could be developed for this compound, leading to new families of fused heterocyclic compounds.

Cascade reactions, where multiple bonds are formed in a single operation, are highly desirable for their efficiency. The unique combination of the quinoline and tosylcarbamate functionalities in this compound could be leveraged to design novel cascade sequences. For instance, an initial functionalization of the quinoline ring could be followed by an intramolecular cyclization involving the carbamate group, leading to the rapid construction of complex polycyclic systems. researchgate.net

Advanced Mechanistic Probes and Real-time Spectroscopic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future investigations into the reactivity of this compound should employ advanced mechanistic probes and real-time spectroscopic monitoring.

Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the formation of intermediates and the kinetics of a reaction. magritek.com Benchtop NMR spectrometers, which can be placed directly in a fume hood, are increasingly being used for online reaction monitoring. rsc.orgmdpi.com Such studies could be used to elucidate the role of the catalyst and identify any short-lived, reactive intermediates in transformations involving this compound.

Isotopic labeling studies can also be a powerful tool for tracking the fate of specific atoms throughout a reaction pathway. For example, by selectively labeling the carbonyl group of the carbamate with ¹³C, its involvement in different reaction pathways could be unambiguously determined.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The combination of experimental and computational chemistry offers a powerful approach to accelerate research. arabjchem.org Future studies on this compound should leverage this synergy to guide experimental design and gain deeper mechanistic insights.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity towards different reagents. nih.govacs.org For example, DFT can help to identify the most likely sites for electrophilic or nucleophilic attack on the quinoline ring and to calculate the activation energies for different proposed reaction pathways. nih.gov Such computational studies can help to prioritize which reactions to explore experimentally, saving time and resources. mdpi.commdpi.com

Furthermore, computational modeling can be used to design new catalysts that are specifically tailored for reactions involving this compound. By understanding the key interactions between the substrate and the catalyst at a molecular level, it may be possible to design catalysts with improved activity and selectivity.

A summary of potential research directions is provided in Table 2.

Table 2: Summary of Future Research Directions

| Research Area | Key Focus | Potential Outcome |

|---|---|---|

| Catalysis | Development of novel transition-metal and organocatalysts. | Selective functionalization of the quinoline ring and carbamate group. |

| Flow Chemistry | Integration into continuous flow and automated synthesis platforms. | Improved synthesis, enhanced scalability, and rapid reaction optimization. |

| Synthetic Applications | Exploration of new transformations and cascade reactions. | Access to novel families of complex heterocyclic compounds. |

| Mechanistic Studies | Use of advanced spectroscopic techniques for real-time monitoring. | Deeper understanding of reaction pathways and catalyst behavior. |

| Computational Chemistry | Synergistic use of DFT calculations to guide experimental work. | Rational design of experiments and catalysts, prediction of reactivity. |

Q & A

Q. What are the established synthetic routes for preparing quinolin-8-yl tosylcarbamate, and how do reaction conditions influence yield?

Quinolin-8-yl derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Lithiation-borylation : Treatment of 8-haloquinoline (e.g., 8-bromo- or 8-iodoquinoline) with n-BuLi generates a lithiated intermediate, which reacts with electrophiles like dimesitylboron fluoride to form borane-quinoline hybrids .

- Tosylcarbamate introduction : Tosylcarbamate groups can be introduced via substitution reactions using tosyl chloride and carbamate precursors under anhydrous conditions. Yield optimization requires precise stoichiometric control (e.g., 1:1.2 molar ratio of quinoline derivative to tosylating agent) and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- NMR spectroscopy : H and C NMR are essential for confirming substituent positions on the quinoline ring. For example, downfield shifts in H NMR (δ 8.5–9.0 ppm) indicate aromatic protons adjacent to electron-withdrawing groups like tosylcarbamate .

- X-ray crystallography : Used to resolve steric effects caused by bulky substituents (e.g., tosyl groups) and validate bond angles in crystal structures .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, distinguishing between structural isomers .

Q. How can this compound derivatives be applied as fluorescent probes in metal detection?

Derivatives like 8-amidoquinoline are functionalized with fluorophores for zinc detection. The carbamate group stabilizes metal coordination, while the quinoline backbone provides π-conjugation for fluorescence. Methodologically:

- Zinc binding assays : Fluorescence quenching/enhancement is measured at λex = 365 nm and λem = 450–500 nm in buffered solutions (pH 7.4) .

- Selectivity testing : Competing ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>) are added to assess specificity, with detection limits reported as low as 10 nM .

Advanced Research Questions

Q. How can hydrolysis kinetics of this compound derivatives be optimized for controlled release applications?

Hydrolysis rates depend on steric hindrance and electronic effects. For example:

- Borane-quinoline hybrids : Hydrolysis of 8-(dimesitylboryl)quinoline proceeds rapidly (t1/2 < 1 hr in aqueous THF) due to reduced steric protection, releasing mesitylene and forming borinic acids .

- pH-dependent stability : Adjusting buffer systems (e.g., acetate vs. phosphate) modulates hydrolysis rates. Tosylcarbamates are stable at pH < 6 but degrade rapidly under alkaline conditions .

Q. What strategies address contradictory data in cross-coupling reactions involving quinolin-8-yl derivatives?

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)2 with XPhos ligands) improve yields in Suzuki-Miyaura couplings by reducing side reactions like protodeboronation .

- Transient directing groups : Using removable groups (e.g., N-(quinolin-8-yl)formamide) enhances regioselectivity in C–H functionalization, avoiding byproducts in alkenyl amide synthesis .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, boron-quinoline adducts show LUMO localization at the boron center, favoring nucleophilic attacks .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for therapeutic applications .

Q. What regulatory considerations apply to quinolin-8-yl derivatives with structural analogs to controlled substances?

- Scheduling actions : Analogues like PB-22 (quinolin-8-yl indole carboxylates) are classified as Schedule I due to cannabinoid receptor activity. Researchers must verify DEA compliance for analogs with fluoropentyl or indole substituents .

- Structural modifications : Introducing polar groups (e.g., hydroxyl or carboxyl) reduces lipophilicity and avoids regulatory classification while retaining research utility .

Q. How do steric and electronic effects influence the catalytic activity of quinolin-8-yl metal complexes?

- Steric hindrance : Bulky tosylcarbamate groups limit coordination geometry. For example, aluminum complexes with 8-hydroxyquinoline derivatives adopt tetrahedral configurations, but tosylcarbamate substitution forces distorted geometries, reducing catalytic efficiency .

- Electronic tuning : Electron-withdrawing groups (e.g., tosyl) lower metal center electron density, altering redox potentials in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.